Product packaging for Difluoromethyl trifluoromethanesulfonate(Cat. No.:CAS No. 1885-46-7)

Difluoromethyl trifluoromethanesulfonate

Cat. No.: B1348755
CAS No.: 1885-46-7
M. Wt: 200.09 g/mol
InChI Key: DAANAKGWBDWGBQ-UHFFFAOYSA-N
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Description

Significance of Fluoroalkylation in Contemporary Chemical Sciences

Fluoroalkylation, the process of introducing a fluoroalkyl group into a molecule, is a powerful strategy for modulating the physicochemical and biological properties of organic compounds. researchgate.netsioc.ac.cn The unique properties of fluorine, such as its high electronegativity and small atomic size, mean that its incorporation can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets. researchgate.netcas.cn Consequently, fluorine-containing compounds are prevalent in a significant percentage of top-selling pharmaceuticals and newly approved drugs. nih.gov

The introduction of fluoroalkyl groups can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluoroalkyl groups resistant to metabolic degradation, which can extend the half-life of a drug. sioc-journal.cn

Increased Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability. sioc.ac.cnrsc.org

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluoroalkyl groups can alter the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions. sioc.ac.cn

Conformational Control: The introduction of sterically demanding fluoroalkyl groups can lock a molecule into a specific conformation that is more favorable for binding to its target. sioc.ac.cn

This ability to fine-tune molecular properties makes fluoroalkylation an indispensable tool in the design of new and improved chemical entities. sigmaaldrich.comnih.gov

Importance of the Difluoromethyl (CF₂H) Moiety in Molecular Design and Function

The difluoromethyl (CF₂H) group possesses a unique set of properties that distinguish it from other fluoroalkyl groups like the trifluoromethyl (CF₃) group. sioc.ac.cn The CF₂H group is often considered a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores in pharmaceuticals. sioc.ac.cnrsc.org This substitution can enhance metabolic stability without drastically altering the molecule's shape or electronic properties. rsc.org

A key feature of the CF₂H group is its ability to act as a weak hydrogen bond donor. cas.cnsioc.ac.cn The C-H bond in the difluoromethyl group is polarized by the two electron-withdrawing fluorine atoms, making the hydrogen atom acidic enough to participate in hydrogen bonding. cas.cn This capability is absent in the trifluoromethyl group and allows difluoromethylated compounds to engage in specific interactions with biological targets, potentially enhancing binding affinity and selectivity. sioc.ac.cnrsc.org Studies have shown the hydrogen bonding capacity of the CF₂H group is comparable to that of thiophenol and amine groups. scispace.com

FeatureDifluoromethyl (CF₂H) GroupTrifluoromethyl (CF₃) GroupHydroxyl (-OH) Group
Hydrogen Bond Donor Yes (Weak)NoYes (Strong)
Lipophilicity IncreasesIncreases SignificantlyDecreases
Metabolic Stability HighVery HighLow (Prone to Oxidation)
Bioisosteric Role Mimics -OH, -SH, -NH₂Mimics methyl, chlorine-

This table provides a comparative overview of the properties of the difluoromethyl group against other common functional groups in molecular design.

Overview of Difluoromethyl Trifluoromethanesulfonate (B1224126) as a Strategic Synthetic Reagent

Difluoromethyl trifluoromethanesulfonate (HCF₂OTf), also known as difluoromethyl triflate, is a valuable reagent for introducing the CF₂H group into organic molecules. nih.gov It is an air-stable liquid that serves as a practical and non-ozone-depleting alternative to gaseous reagents like chlorodifluoromethane (B1668795) (HCF₂Cl or Freon 22). nih.govnih.gov The reagent can be prepared on a multi-gram scale from readily available starting materials, specifically by reacting (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) with trifluoromethanesulfonic acid (triflic acid). nih.gov

HCF₂OTf is particularly effective for the O-difluoromethylation of phenols and the S-difluoromethylation of thiophenols. nih.gov The reactions are typically rapid, often completing within minutes at room temperature, and proceed under mild basic conditions, such as in the presence of potassium hydroxide (B78521). nih.gov A significant advantage of this reagent is its broad functional group tolerance, allowing for the difluoromethylation of complex molecules containing esters, amides, ketones, nitriles, and aryl halides without affecting these groups. nih.gov

The reaction mechanism is proposed to proceed through the in-situ generation of difluorocarbene (:CF₂). nih.gov Under basic conditions, HCF₂OTf eliminates triflate to form the highly reactive difluorocarbene intermediate, which is then trapped by a nucleophile, such as a phenoxide or thiophenoxide anion. cas.cnnih.gov This pathway, rather than a direct nucleophilic displacement of the triflate group, has been supported by experimental studies. nih.gov The efficiency and mild conditions associated with HCF₂OTf have enabled its use in one-pot, multi-step synthetic sequences, for instance, converting aryl boronic acids or aryl halides directly to aryl difluoromethyl ethers. nih.gov

Substrate TypeFunctional Groups ToleratedTypical Reaction Conditions
Electron-rich phenolsEsters, amides, ketonesKOH, MeCN/H₂O, Room Temp, <5 min
Electron-deficient phenolsNitriles, aldehydes, aryl halidesKOH, MeCN/H₂O, Room Temp, <5 min
Sterically hindered phenolsAcetals, heterocyclesKOH, MeCN/H₂O, Room Temp, <5 min
ThiophenolsVariousKOH, MeCN/H₂O, Room Temp, <5 min

This table summarizes the synthetic utility of this compound for the difluoromethylation of various phenols and thiophenols, highlighting its broad functional group compatibility.

Historical Trajectories and Modern Developments in Difluoromethylation Chemistry

The field of difluoromethylation has evolved significantly over the past few decades. Early methods for introducing the CF₂H group often relied on reagents that were difficult to handle, such as the ozone-depleting gas chlorodifluoromethane (HCF₂Cl), or required harsh reaction conditions like high temperatures. nih.govnih.gov These limitations restricted the application of difluoromethylation, especially in the late-stage functionalization of complex molecules.

The last two decades have witnessed a surge in the development of new difluoromethylation reagents and methodologies. This progress has been driven by the increasing recognition of the CF₂H group's importance in drug discovery. Modern difluoromethylation chemistry is characterized by the invention of more stable, safer, and more reactive reagents. These include sulfur-based, silicon-based, and phosphorus-based reagents that can act as sources of nucleophilic, electrophilic, or radical CF₂H species. sioc.ac.cn

Key modern developments include:

Transition Metal Catalysis: Copper- and palladium-catalyzed cross-coupling reactions have become powerful tools for forming C-CF₂H bonds.

Photoredox Catalysis: The use of visible light photoredox catalysis has enabled the generation of difluoromethyl radicals under exceptionally mild conditions, allowing for novel C-H difluoromethylation reactions.

Advanced Carbene Precursors: The development of reagents like this compound (HCF₂OTf) represents a significant advance. nih.govnih.gov These reagents generate difluorocarbene under mild conditions, avoiding the drawbacks of older methods. cas.cnnih.govnih.gov

These innovations have streamlined access to difluoromethylated compounds, enabling chemists to incorporate this crucial moiety into a wide array of molecules with greater efficiency and control. The continued development of new reagents and catalytic systems promises to further expand the toolkit for difluoromethylation chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HF5O3S B1348755 Difluoromethyl trifluoromethanesulfonate CAS No. 1885-46-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

difluoromethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF5O3S/c3-1(4)10-11(8,9)2(5,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAANAKGWBDWGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OS(=O)(=O)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015841
Record name difluoromethyl trifluoromethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1885-46-7
Record name difluoromethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoromethyl trifluoromethanesulfonate
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Synthetic Methodologies for the Preparation of Difluoromethyl Trifluoromethanesulfonate

Established Chemical Syntheses of Difluoromethyl Trifluoromethanesulfonate (B1224126)

The preparation of difluoromethyl trifluoromethanesulfonate can be achieved through a few key synthetic routes. One of the prominent methods involves the reaction of (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent, with triflic acid (TfOH) in the presence of a catalytic amount of titanium tetrachloride (TiCl4). chemicalbook.comnih.gov This reaction is typically conducted at room temperature and provides the desired product in good yield. nih.gov The air-stable nature of this compound simplifies its handling compared to gaseous difluoromethylating agents. nih.gov

Another significant and scalable approach is the electrochemical fluorination (ECF) of methyl triflate (CH3OTf) in anhydrous hydrogen fluoride (B91410) at a nickel anode, a technique known as the Simons process. researchgate.net This method is advantageous as it allows for a straightforward synthesis of this compound. researchgate.net The versatility of the ECF process is further demonstrated by its applicability in preparing deuterated analogues of the target compound. researchgate.net

A more general, though less direct, method for the synthesis of trifluoromethanesulfonates involves the reaction of trifluoromethanesulfonic anhydride (B1165640) with an appropriate orthoester. google.com While this patent describes a general route for various triflates, its specific application to the difluoromethyl variant would depend on the availability of the corresponding orthoester. The most common synthesis of triflates, reacting an alcohol with trifluoromethanesulfonic anhydride in the presence of a base, is another general approach that could theoretically be applied. google.com

Table 1: Comparison of Synthetic Routes to this compound
Method Reactants Catalyst/Conditions Key Advantages References
Ruppert-Prakash Reagent Route(Trifluoromethyl)trimethylsilane (TMSCF3), Triflic acid (TfOH)Titanium tetrachloride (TiCl4), Room temperatureReadily available starting materials, Good yield, Air-stable product chemicalbook.comnih.gov
Electrochemical Fluorination (ECF)Methyl triflate (CH3OTf), Anhydrous hydrogen fluoride (aHF)Nickel anode (Simons process)Scalable, Straightforward synthesis researchgate.net

Optimization and Refinement of Synthesis Protocols

Key parameters for optimization would include the choice of Lewis acid catalyst, the solvent, the reaction temperature, and the stoichiometry of the reactants. A systematic approach, such as a design of experiments (DoE), could efficiently map the reaction landscape to identify the optimal conditions. nih.gov For instance, while titanium tetrachloride is a known catalyst, other Lewis acids could be screened for improved performance. nih.gov Similarly, the solvent can have a significant impact on the reaction outcome, and a range of aprotic solvents could be evaluated.

The following table illustrates a hypothetical optimization study for the synthesis of this compound from TMSCF3 and triflic acid, based on common optimization parameters in organic synthesis.

Table 2: Hypothetical Optimization of the Synthesis of this compound
Entry Lewis Acid Catalyst (mol%) Solvent Temperature (°C) Yield (%)
1TiCl4 (5)Dichloromethane2575
2TiCl4 (10)Dichloromethane2578
3TiCl4 (5)Acetonitrile2565
4TiCl4 (5)Dichloromethane070
5BF3·OEt2 (5)Dichloromethane2550
6AlCl3 (5)Dichloromethane2545

For the electrochemical fluorination route, optimization would focus on parameters such as current density, voltage, electrolyte concentration, and the design of the electrochemical cell to maximize the efficiency and selectivity of the fluorination process.

Considerations for Scalability and Practical Utility in Research Settings

The practical utility of a synthetic method is heavily dependent on its scalability and the ease of execution in a standard research laboratory. The synthesis of this compound from (trifluoromethyl)trimethylsilane and triflic acid has been reported to be achievable on a multi-gram scale, making it a viable option for laboratory use. nih.gov The reagents are readily available, and the reaction is performed under relatively mild conditions. nih.gov The purification of the product would typically involve distillation, taking advantage of its liquid nature. nih.gov

The electrochemical fluorination (ECF) method is explicitly described as a scalable synthesis. researchgate.net ECF is an industrial process used for the production of various fluorinated organic compounds, suggesting that the synthesis of this compound via this route has the potential for large-scale production. However, the requirement for specialized equipment, such as an electrochemical reactor and the handling of anhydrous hydrogen fluoride, might limit its accessibility in non-specialized research laboratories.

Advanced Difluoromethylation Strategies Employing Difluoromethyl Trifluoromethanesulfonate

Electrophilic Difluoromethylation Reactions

Mechanistic Frameworks and Reactivity Profiles

The reactivity of difluoromethyl trifluoromethanesulfonate (B1224126) is not characterized by the direct electrophilic transfer of a difluoromethyl cation (CF₂H⁺) via an Sₙ2-type mechanism. The triflate group is an excellent leaving group, but direct nucleophilic attack on the adjacent difluoromethyl carbon is not the favored reaction pathway.

Instead, the predominant mechanistic framework involves the generation of difluorocarbene (:CF₂), a potent electrophile. Under basic conditions, a proton is abstracted from CF₂HOTf, leading to an unstable anion that rapidly eliminates the triflate anion to afford the neutral difluorocarbene intermediate. This species is the key electrophilic entity derived from the reagent. Consequently, while CF₂HOTf initiates reactions with nucleophiles, its role is that of a carbene precursor rather than a direct electrophilic difluoromethylating agent in the manner of S-(difluoromethyl)sulfonium salts.

Substrate Scope and Functional Group Compatibility

Given that the reactivity of CF₂HOTf proceeds via a difluorocarbene intermediate, its application in what could be termed electrophilic difluoromethylation is limited. Reactions that might formally be considered C-H insertion or additions to π-systems, characteristic of electrophilic carbenes, are not the primary application of this reagent. The substrate scope is therefore best discussed in the context of its reactions with nucleophiles, which trap the in situ-generated electrophilic carbene.

Nucleophilic Difluoromethylation Reactions

The principal application of difluoromethyl trifluoromethanesulfonate is in the difluoromethylation of nucleophiles. This process is highly efficient for the formation of difluoromethyl ethers and thioethers.

Mechanistic Elucidation and Reactive Intermediates

The key reactive intermediate generated from CF₂HOTf in these transformations is difluorocarbene (:CF₂). The mechanism proceeds in two main steps under aqueous basic conditions (e.g., with potassium hydroxide):

Deprotonation: The base removes the acidic proton from CF₂HOTf to form a difluoromethyltriflate anion.

α-Elimination: This anion is unstable and undergoes rapid elimination of the highly stable triflate anion (TfO⁻) to generate the neutral, electrophilic difluorocarbene intermediate.

Nucleophilic Trapping: A nucleophile present in the reaction mixture, such as a phenolate (B1203915) or thiophenolate anion, attacks the electrophilic carbene to form a new C-O or C-S bond. Subsequent protonation yields the final difluoromethylated product.

Mechanistic studies have confirmed this pathway over a direct Sₙ2 displacement of the triflate group by the nucleophile.

Substrate Diversification and Chemo-/Regioselectivity

This methodology demonstrates broad substrate scope and excellent functional group tolerance, allowing for the rapid synthesis of difluoromethyl ethers and sulfides under mild, ambient conditions. The reaction is compatible with a wide array of functional groups, including esters, amides, ketones, nitriles, aldehydes, and aryl halides.

The high efficiency and mildness of the conditions allow for one-pot, multi-step sequences. For instance, arenes can be converted to aryl difluoromethyl ethers through a sequence of C-H borylation, oxidation to the corresponding phenol (B47542), and subsequent in situ difluoromethylation with CF₂HOTf.

Table 1: Difluoromethylation of Various Phenols with CF₂HOTf

EntrySubstrate (Phenol)ProductYield (%)
14-Butylphenol4-Butyl-1-(difluoromethoxy)benzene75
24-Methoxyphenol1-(Difluoromethoxy)-4-methoxybenzene85
3Methyl 4-hydroxybenzoateMethyl 4-(difluoromethoxy)benzoate89
44-Hydroxybenzaldehyde4-(Difluoromethoxy)benzaldehyde65
54'-Hydroxyacetophenone1-(4-(Difluoromethoxy)phenyl)ethan-1-one88
64-Chlorophenol1-Chloro-4-(difluoromethoxy)benzene81
7Estrone (B1671321)3-(Difluoromethoxy)estra-1,3,5(10)-trien-17-one55

Table 2: Difluoromethylation of Thiols with CF₂HOTf

EntrySubstrate (Thiol)ProductYield (%)
14-tert-Butylbenzenethiol1-(tert-Butyl)-4-((difluoromethyl)thio)benzene88
2Thiophenol((Difluoromethyl)thio)benzene85

Radical Difluoromethylation Processes

Current research literature does not support the use of this compound as a direct precursor for generating the difluoromethyl radical (•CF₂H). Radical difluoromethylation is a powerful tool for C-H functionalization and additions to unsaturated systems, but it is typically achieved using other classes of reagents.

Prominent precursors for the •CF₂H radical include sulfonium (B1226848) salts, which can generate the radical under photoredox catalysis, and other reagents like difluoromethyl phenyl sulfone or zinc difluoromethanesulfinate (DFMS). These compounds readily undergo processes to form the difluoromethyl radical, which can then engage in a variety of synthetic transformations. However, the reactivity profile of CF₂HOTf is dominated by the facile elimination to form difluorocarbene, a non-radical pathway. Therefore, it is not employed in strategies requiring the generation of difluoromethyl radicals.

Generation and Behavior of Difluoromethyl Radicals

The generation of the difluoromethyl radical (•CF₂H) is a cornerstone of many modern C-H functionalization and addition reactions. This radical species is valued for its unique electronic properties, which influence its reactivity with various organic substrates. researchgate.net A diverse array of precursor compounds has been specifically designed and developed to generate the •CF₂H radical under mild conditions, often through single-electron transfer (SET) processes. researchgate.net

However, this compound is not typically employed as a direct precursor for the difluoromethyl radical via reductive cleavage. Its primary role in synthesis is as an electrophilic difluoromethylating agent or as a precursor to difluorocarbene (:CF₂), particularly in reactions with heteroatom nucleophiles like phenols and thiols. The direct generation of a •CF₂H radical from HCF₂OTf through a single-electron reduction pathway is not a commonly reported strategy in the scientific literature. Instead, other classes of reagents, such as difluoromethyl sulfones, phosphonium (B103445) salts, and specific sulfinate salts, have been established as reliable sources of difluoromethyl radicals under photoredox or chemical initiation conditions.

Photoredox Catalysis in Radical Difluoromethylation

Visible-light photoredox catalysis has emerged as a powerful platform for generating radicals under exceptionally mild conditions, enabling a wide range of synthetic transformations. mdpi.com While this approach is frequently used for radical difluoromethylation, the direct use of this compound as the radical source in a photocatalytic cycle is not a standard method.

Instead, this compound serves as a key building block for synthesizing more complex reagents that are subsequently used in photoredox catalysis. For instance, it is used to synthesize novel N-Ts-N-CF₂H aminopyridinium salts. These resulting salts, not the initial this compound, act as versatile precursors that can generate difluoromethyl-containing radicals under photoredox conditions with catalysts like Ru(bpy)₃(PF₆)₂ to achieve C-H functionalization. researchgate.net This highlights an indirect but crucial role for HCF₂OTf in the field of radical chemistry—as a foundational reagent for the synthesis of active radical precursors.

Table 1: Synthesis and Application of a Pyridinium Salt Derived from this compound researchgate.net

Step Reactants Product Application Catalyst System
1 Aminopyridinium Iodide, Toluenesulfonyl Chloride, this compound N-Ts-N-CF₂H Aminopyridinium Salt Synthesis of the radical precursor N/A

Electroreductive Approaches to Difluoromethylation

Electrochemical methods offer a sustainable and powerful alternative for generating radical species by precisely controlling reduction potentials without the need for chemical reductants. While electroreductive strategies have been successfully applied to generate aryl radicals from aryl triflates, the application of this methodology to this compound for the generation of the •CF₂H radical is not documented in the existing literature. researchgate.net The development of electroreductive protocols for this specific purpose remains an unexplored area of research.

Substrate Range and Selective Radical Functionalization

The substrate scope for radical difluoromethylation is broad, encompassing electron-deficient and electron-rich (hetero)arenes, as well as a variety of alkenes. researchgate.net The selectivity of these reactions is often dictated by the electronic nature of the substrate and the specific radical precursor used.

Since this compound is not used as a direct radical precursor, a discussion of its substrate scope in radical reactions is not applicable. However, considering its role in synthesizing reagents like N-Ts-N-CF₂H aminopyridinium salts, the substrate scope of those derived reagents is relevant. Under photoredox catalysis, these aminopyridinium salts have been shown to effectively activate aromatic C-H bonds, enabling the direct synthesis of N-Ts-N-CF₂H arylamines. researchgate.net This method demonstrates good functional group compatibility and offers a pathway for the late-stage modification of complex molecules. researchgate.net

Cross-Coupling Methodologies

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The triflate group (-OTf) is well-established as an excellent leaving group in various cross-coupling reactions, such as Suzuki and Heck couplings, due to the high stability of the triflate anion. wikipedia.org

Transition Metal-Mediated Difluoromethylation with this compound

Despite the utility of the triflate group in cross-coupling, the use of this compound as a coupling partner in transition metal-mediated reactions to install a CF₂H group is not a well-established method. The literature on transition-metal-catalyzed difluoromethylation typically describes the use of other reagents, such as (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br), difluoromethyl halides, or zinc difluoromethanesulfinate (DFMS), as the source of the difluoromethyl group in reactions catalyzed by palladium, copper, or nickel complexes.

Coupling with Organometallic Precursors

Similarly, the direct cross-coupling of this compound with common organometallic precursors, such as organoboron or organozinc reagents, is not a standard reported procedure. The reactivity of HCF₂OTf is dominated by its electrophilicity, leading to difluoromethylation of soft nucleophiles like thiols or O-difluoromethylation of phenols under basic conditions, rather than participating in catalytic cycles with organometallic species. fu-berlin.de

Difluorocarbene Generation and Subsequent Chemical Reactivity

The utility of this compound (HCF₂OTf) in advanced difluoromethylation strategies is intrinsically linked to its capacity to serve as a convenient precursor to difluorocarbene (:CF₂), a highly reactive intermediate. Under specific conditions, HCF₂OTf readily generates this key species, which can then be trapped by a variety of nucleophiles and unsaturated systems to afford valuable difluoromethylated products.

This compound as a Precursor to Difluorocarbene

This compound is an effective and non-ozone-depleting liquid reagent for the generation of difluorocarbene. nih.gov The process is typically initiated under basic conditions. Mechanistic studies suggest that the reaction of HCF₂OTf with a base, such as potassium hydroxide (B78521) (KOH), does not proceed via a direct nucleophilic displacement of the triflate group. Instead, the base facilitates the α-elimination of triflic acid, leading to the formation of the transient difluorocarbene intermediate (:CF₂). nih.gov

The proposed mechanism involves the deprotonation of HCF₂OTf by the base to form a difluoromethyl anion intermediate, which then rapidly eliminates the triflate leaving group to yield the singlet difluorocarbene. nih.gov This pathway has been substantiated through mechanistic experiments, including deuterium (B1214612) labeling studies. When the reaction is conducted in the presence of D₂O, the resulting difluoromethyl ether product incorporates deuterium (ArOCF₂D), which is consistent with the protonation (or in this case, deuteration) of an intermediate formed after the nucleophilic attack of a phenoxide on the difluorocarbene. nih.gov

Proposed Mechanism of Difluorocarbene Generation:

This method provides a reliable route to difluorocarbene under relatively mild conditions, avoiding the use of gaseous and often ozone-depleting precursors. nih.gov

Reaction Pathways Involving Difluorocarbene Intermediates

Once generated from this compound, difluorocarbene serves as a moderately electrophilic species that reacts readily with various nucleophiles. nih.govcas.cn This reactivity is the foundation for the synthesis of a broad range of difluoromethylated compounds. The most common reaction pathway involves the nucleophilic addition of heteroatom nucleophiles, such as phenolates and thiophenolates, to the carbene. nih.gov

The reaction of a phenol or thiol with HCF₂OTf in the presence of a base like KOH leads to the formation of the corresponding phenolate or thiophenolate anion in situ. This anion then acts as the nucleophile, attacking the electrophilic difluorocarbene intermediate. The resulting anionic species is subsequently protonated by the solvent (e.g., water) to yield the final O- or S-difluoromethylated product. nih.gov This process is highly efficient, often occurring within minutes at room temperature in aqueous solvent systems. nih.gov

The reaction exhibits broad functional group tolerance, making it suitable for the late-stage difluoromethylation of complex molecules. nih.gov A variety of substituted phenols and thiophenols have been successfully difluoromethylated using this method, as detailed in the table below.

Substrate (ArXH)Product (ArXCF₂H)Yield (%)
PhenolDifluoromethoxybenzene81
4-Methoxyphenol1-(Difluoromethoxy)-4-methoxybenzene95
4-Bromophenol1-Bromo-4-(difluoromethoxy)benzene91
4-Formylphenol4-(Difluoromethoxy)benzaldehyde72
4-Cyanophenol4-(Difluoromethoxy)benzonitrile75
Thiophenol(Difluoromethylthio)benzene95
4-Methylthiophenol1-(Difluoromethylthio)-4-methylbenzene99

Data sourced from studies on the difluoromethylation of phenols and thiophenols using HCF₂OTf. nih.gov

Cyclopropanation and Related Carbene-Derived Transformations

Beyond reactions with heteroatom nucleophiles, difluorocarbene generated from this compound can participate in cycloaddition reactions. nih.gov A key transformation in this category is the [2+1] cycloaddition with alkenes to form gem-difluorocyclopropanes. cas.cn These structures are of significant interest in medicinal and materials chemistry. cas.cn

The viability of this pathway has been demonstrated by reacting HCF₂OTf with an alkene under the same basic conditions used for phenol difluoromethylation. In a model reaction, tetramethylethylene was treated with HCF₂OTf and KOH, which resulted in the formation of the corresponding difluorocyclopropane product, 1,1-difluoro-2,2,3,3-tetramethylcyclopropane. nih.gov

Table of Carbene-Derived Transformations

Transformation TypeAlkene SubstrateProductYield (%)
[2+1] CycloadditionTetramethylethylene1,1-Difluoro-2,2,3,3-tetramethylcyclopropane22

The yield for the cyclopropanation is modest, primarily because the aqueous reaction conditions promote a competing hydrolysis of the difluorocarbene to formate (B1220265) and fluoride (B91410) ions. Nonetheless, this result confirms that HCF₂OTf is a competent precursor for difluorocarbene-mediated cyclopropanation reactions. nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation of Difluoromethylation Processes

Spectroscopic Characterization in Mechanistic Studies (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are vital for monitoring the progression of difluoromethylation reactions and identifying the chemical species involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Particularly, ¹⁹F NMR spectroscopy is a powerful tool for tracking the consumption of difluoromethyl trifluoromethanesulfonate (B1224126) and the formation of difluoromethylated products. nih.gov The distinct chemical shifts of the fluorine nuclei provide a clear window into the reaction's progress. For example, in the difluoromethylation of phenols, the yield of aryl difluoromethyl ether products can be determined using ¹⁹F NMR spectroscopy with an internal standard like trifluorotoluene (PhCF₃). nih.gov The disappearance of the signal for the HCF₂- group in the starting material and the appearance of a new signal for the product can be quantitatively monitored. nih.gov Similarly, ¹H NMR can be used to follow reactions by observing changes in proton signals over time. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy offers complementary mechanistic information by monitoring the characteristic vibrational frequencies of bonds within the reacting molecules. researchgate.net For instance, the strong absorption bands corresponding to the S=O bonds in the trifluoromethanesulfonate group can be observed to track the consumption of difluoromethyl trifluoromethanesulfonate. The disappearance of these stretches is indicative of the cleavage of the crucial C-O bond during the difluoromethylation process.

A summary of spectroscopic data for a representative difluoromethylation product is provided in the table below.

Spectroscopic Data for Difluoromethyl 4-methoxybenzoate
¹H NMR (400 MHz, CDCl₃) δ 8.02 (d, J = 9.0 Hz, 2H), 7.28 (t, J = 71.4 Hz, 1H), 6.94 (d, J = 9.0 Hz, 2H), 3.87 (s, 3H)
¹⁹F NMR (376 MHz, CDCl₃) δ -91.27 (d, J = 71.4 Hz, 2H)
Data sourced from supporting information of a study on difluoromethylation reactions. rsc.org

Identification and Trapping of Reactive Intermediates

The identity of the key intermediate generated from this compound is a central question in mechanistic studies. Depending on the specific reaction conditions, evidence points towards different reactive species.

One proposed intermediate is the difluorocarbene (:CF₂) . Its formation can be inferred through trapping experiments. For instance, when the reaction of this compound is conducted in the presence of an alkene such as tetramethylethylene, the formation of a difluorocyclopropane product is indicative of a difluorocarbene intermediate. nih.gov

In other contexts, a difluoromethyl radical (•CF₂H) may be involved. Radical-mediated pathways can be investigated through the use of radical trapping agents. While direct evidence involving this compound can be complex, analogous studies with other difluoromethyl sources often employ techniques like electron paramagnetic resonance (EPR) spectroscopy to detect radical species.

Pathways involving a difluoromethyl cation (CF₂H⁺) have also been considered. Trapping this highly reactive species is challenging, but its involvement can sometimes be inferred from the nature of the products formed, especially in the presence of nucleophilic solvents.

Kinetic Analyses and Determination of Rate-Limiting Steps

Kinetic studies are crucial for understanding the factors that govern the speed of difluoromethylation reactions. By systematically altering the concentrations of reactants and catalysts and observing the effect on the reaction rate, a rate law can be established. This provides insight into which molecules are involved in the slowest, or rate-determining, step of the reaction.

For example, in a proposed SₙAr (nucleophilic aromatic substitution) type mechanism, the reaction rate would be dependent on the concentration of both the aromatic substrate and the difluoromethylating agent. fu-berlin.de Mechanistic studies can help differentiate between a concerted pathway and a stepwise process involving intermediates like Meisenheimer complexes. fu-berlin.de The rate-limiting step in many difluoromethylation reactions is thought to be the initial nucleophilic attack on the difluoromethyl source or the subsequent departure of the trifluoromethanesulfonate leaving group.

Computational Chemistry Approaches to Reaction Mechanisms (e.g., Density Functional Theory)

Computational chemistry, with Density Functional Theory (DFT) being a prominent method, offers powerful insights into reaction mechanisms that are often difficult to obtain through experimental means alone. DFT calculations can be used to model the entire reaction pathway, including the structures and energies of reactants, transition states, and intermediates.

This computational modeling allows for the construction of a reaction energy profile, which can identify the most energetically favorable pathway and pinpoint the transition state with the highest energy barrier, corresponding to the rate-limiting step. For example, DFT studies have been suggested to investigate related deoxydifluoromethylthiolation reactions to elucidate the mechanism. fu-berlin.de These theoretical calculations can compare the feasibility of different proposed mechanisms, such as a concerted nucleophilic substitution versus a pathway involving a distinct reactive intermediate. The results from computational studies, when correlated with experimental data from spectroscopy and kinetics, provide a more complete and detailed understanding of the difluoromethylation process.

Role of the Trifluoromethanesulfonate Anion in Reaction Catalysis and Stability

Influence of the Trifluoromethanesulfonate (B1224126) Anion as a Non-Coordinating Counterion

The triflate anion is frequently classified as a "non-coordinating" or "weakly coordinating" anion. chemeurope.comresearchgate.net This characteristic is a direct consequence of its exceptional stability. The negative charge is delocalized across the three oxygen atoms through resonance, and this effect is significantly enhanced by the strong inductive effect of the trifluoromethyl group, which pulls electron density away from the sulfonate core. wikipedia.orgpearson.com This dispersal of charge makes the anion a very weak Lewis base, and thus, it has a low tendency to form strong covalent bonds with cationic centers.

This non-coordinating nature is highly valuable in catalysis and inorganic chemistry. When triflate is used as a counterion for a cationic metal catalyst, it leaves the coordination site on the metal open and available to bind with substrates. This allows the catalyst to maintain high Lewis acidity and reactivity. chemeurope.com For instance, metal triflates, particularly those of lanthanides like scandium(III) triflate (Sc(OTf)₃), are effective Lewis acid catalysts in organic reactions such as aldol (B89426) and Diels-Alder reactions. wikipedia.org The triflate anion facilitates the catalytic cycle without interfering, a role that more strongly coordinating anions cannot fulfill.

While often considered non-coordinating, it is more accurate to describe it as weakly coordinating, as its interaction with Lewis acid centers is well-documented. researchgate.net The degree of coordination can be influenced by the solvent and the nature of the cation. nih.gov In many applications, however, its role as an "innocent" bystander allows for the generation and study of highly reactive cationic species that would otherwise be inaccessible.

Trifluoromethanesulfonate as a Labile Ligand in Coordination Chemistry

Despite its reputation as a non-coordinating anion, the triflate ion can and does act as a ligand in coordination complexes. nih.govsoton.ac.uk In this context, it is best described as a "labile" ligand, meaning it can be easily displaced by other, stronger Lewis bases. This lability is a crucial feature, providing a pathway for substrate binding in catalytic processes. A metal complex containing a triflate ligand can readily exchange it for a substrate molecule, initiating the catalytic transformation.

The coordinating ability of triflate, although weak, is stronger than that of other classic non-coordinating anions like hexafluorophosphate (B91526) ([PF₆]⁻) and tetrafluoroborate (B81430) ([BF₄]⁻). researchgate.net This moderate coordination can sometimes be advantageous, providing a degree of stability to a metal center without rendering it inert. The study of (trifluoromethanesulfonato)cobalt(III) amine complexes has highlighted the labile nature of the coordinated triflate group. acs.org

The interplay between triflate's coordinating and non-coordinating behavior can be subtle. For example, in studies involving ruthenium amidinates, the triflate anion was shown to dissociate from the metal center in certain solvent conditions, yet maintain a relatively robust bond in others, demonstrating its capacity to act as a switchable, labile ligand. researchgate.net This behavior underscores the anion's versatility, enabling it to stabilize a complex and then detach to allow a reaction to proceed.

Comparative Analysis with Other Sulfonate Leaving Groups in Chemical Transformations

In organic synthesis, the triflate group (-OTf) is renowned as one of the best leaving groups. brainly.com A good leaving group is defined by its ability to stabilize the negative charge it takes on after bond cleavage. pearson.commasterorganicchemistry.com The stability of the resulting anion is key, and weaker bases generally make better leaving groups. masterorganicchemistry.com Sulfonate esters, such as tosylates (-OTs) and mesylates (-OMs), are widely used for this purpose because their corresponding anions are stabilized by resonance. masterorganicchemistry.comaskfilo.com

However, triflate is consistently ranked as a superior leaving group compared to both tosylate and mesylate. brainly.comacs.org The reason lies in the enhanced stability of the triflate anion.

Inductive Effect : The primary difference is the presence of the three highly electronegative fluorine atoms in the triflate group. pearson.com These atoms exert a powerful electron-withdrawing inductive effect, which pulls electron density away from the sulfonate center, further delocalizing and stabilizing the negative charge on the oxygen atoms. pearson.combrainly.com

Basicity : Consequently, triflic acid is a much stronger acid (pKa ≈ -14) than p-toluenesulfonic acid (pKa ≈ -2.8) or methanesulfonic acid (pKa ≈ -1.9). sinocurechem.com This means the triflate anion is a significantly weaker base than the tosylate or mesylate anions, making it more stable and more willing to depart during a nucleophilic substitution reaction. masterorganicchemistry.comaskfilo.com

This superior leaving group ability makes alkyl triflates extremely reactive in Sₙ2 reactions, often thousands of times more reactive than the corresponding tosylates or halides. wikipedia.orgontosight.ai This high reactivity allows for transformations that are difficult or impossible with other leaving groups.

Table 1: Comparison of Common Sulfonate Leaving Groups

Property Triflate (-OTf) Tosylate (-OTs) Mesylate (-OMs)
Full Name Trifluoromethanesulfonate p-Toluenesulfonate Methanesulfonate
Structure of Anion CF₃SO₃⁻ CH₃C₆H₄SO₃⁻ CH₃SO₃⁻
Key Stabilizing Feature Strong inductive effect from CF₃ group + Resonance Resonance (delocalization into benzene (B151609) ring) Resonance
Relative Leaving Group Ability Excellent brainly.com Good masterorganicchemistry.com Good masterorganicchemistry.com
Approx. pKa of Conjugate Acid -14 sinocurechem.com -2.8 -1.9

| Relative Reactivity | Highest | Intermediate | High |

Applications and Interdisciplinary Impact of Difluoromethyl Trifluoromethanesulfonate Chemistry

Advances in Pharmaceutical Chemistry and Drug Discovery through Difluoromethylation

The difluoromethyl group is of significant interest in medicinal chemistry as it can serve as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups. researchgate.net This substitution can lead to improved metabolic stability, enhanced membrane permeability, and better binding affinity of drug candidates. cas.cn Difluoromethyl trifluoromethanesulfonate (B1224126) provides a direct route to introduce this valuable functional group.

One of the prominent applications of difluoromethyl trifluoromethanesulfonate is in the synthesis of aryl difluoromethyl ethers from phenols. cas.cn This transformation is particularly relevant as the aryl ether motif is common in many biologically active compounds. For instance, Pantoprazole, a proton-pump inhibitor, contains a difluoromethyl ether group. cas.cn The reaction of phenols with this compound, typically in the presence of a base like potassium hydroxide (B78521), proceeds rapidly at room temperature and demonstrates broad functional group tolerance. cas.cn This method offers a significant advantage over older methods that required harsh conditions or the use of ozone-depleting reagents. cas.cn

The versatility of this reagent is further highlighted by its use in one-pot procedures starting from aryl boronic acids or aryl halides, which are first converted to the corresponding phenols in situ before difluoromethylation. cas.cn This streamlines the synthesis of complex difluoromethylated molecules, accelerating the drug discovery process.

Below is a table summarizing the difluoromethylation of various phenolic substrates using this compound, showcasing the efficiency and scope of this reagent in synthesizing potential pharmaceutical intermediates.

Phenolic SubstrateProductYield (%)Reference
4-Butylphenol1-(Difluoromethoxy)-4-butylbenzene95 cas.cn
Estrone (B1671321)3-(Difluoromethoxy)estra-1,3,5(10)-trien-17-one60 cas.cn
Capsaicin (B1668287)N-((4-(Difluoromethoxy)-3-methoxybenzyl))-8-methylnon-6-enamide55 cas.cn
4-Iodophenol1-(Difluoromethoxy)-4-iodobenzene94 cas.cn
Methyl 4-hydroxybenzoateMethyl 4-(difluoromethoxy)benzoate99 cas.cn

Contributions to Agrochemical Development and Functional Molecule Synthesis

The unique properties imparted by the difluoromethyl group are also highly valuable in the agrochemical sector. The incorporation of CF2H can enhance the efficacy and metabolic stability of pesticides and herbicides. This compound serves as a practical tool for the synthesis of novel agrochemical candidates.

The synthesis of difluoromethyl ethers and thioethers is a key application in this area. cas.cn Thiophenols, which are structural components of some agrochemicals, can be efficiently converted to aryl difluoromethyl thioethers using this compound under mild conditions. cas.cn The reaction proceeds with high yields and tolerates a variety of functional groups, which is crucial for the synthesis of complex and highly functionalized agrochemical molecules.

Furthermore, the ability to perform difluoromethylation on complex molecular scaffolds allows for the late-stage modification of existing agrochemicals, enabling the rapid generation of new derivatives with potentially improved properties. The development of one-pot procedures from readily available starting materials like aryl boronic acids further enhances the utility of this compound in the efficient synthesis of new agrochemical entities. cas.cn

The following table provides examples of the synthesis of difluoromethyl ethers and sulfides from various substrates, illustrating the application of this compound in generating structures relevant to agrochemical research.

SubstrateProductYield (%)Reference
4-Chlorophenol1-Chloro-4-(difluoromethoxy)benzene96 cas.cn
4-Bromothiophenol1-Bromo-4-(difluoromethylthio)benzene93 cas.cn
3,5-Dimethylphenol1-(Difluoromethoxy)-3,5-dimethylbenzene92 cas.cn
4-Methoxythiophenol1-(Difluoromethylthio)-4-methoxybenzene95 cas.cn

Utility in Materials Science for Modified Polymer and Surface Properties

While the difluoromethyl group is recognized for its potential to modify material properties due to its unique electronic and steric characteristics, specific applications of this compound for the modification of polymer and surface properties are not extensively documented in the reviewed literature. The generation of difluorocarbene from various precursors is a known method for surface modification; however, the direct use of this compound for this purpose requires further investigation.

Strategic Late-Stage Functionalization of Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves introducing functional groups into complex molecules at a late step in the synthesis. researchgate.net This approach allows for the rapid diversification of advanced intermediates or drug candidates, providing access to a wide range of analogs for structure-activity relationship (SAR) studies. This compound is a valuable reagent for LSF due to its ability to introduce the difluoromethyl group under mild conditions with high functional group tolerance. cas.cn

The ability to perform difluoromethylation on complex, highly functionalized molecules without the need for extensive protecting group strategies is a significant advantage. The reaction of this compound with phenols and thiophenols on complex substrates demonstrates its utility in LSF. cas.cn For example, the difluoromethylation of biologically active natural products like estrone and capsaicin proceeds in good yields, showcasing the reagent's compatibility with sensitive functional groups. cas.cn

The development of tandem processes, such as the in-situ generation of phenols from arylboronic acids followed by difluoromethylation, further expands the scope of LSF. cas.cn This allows for the conversion of C-H or C-Halogen bonds to C-OCF2H groups in a single pot, providing an efficient route to novel analogs of complex molecules.

The following table presents examples of late-stage difluoromethylation of complex molecules, highlighting the strategic application of this compound.

Complex MoleculeFunctionalized ProductYield (%)Reference
Estrone3-(Difluoromethoxy)estra-1,3,5(10)-trien-17-one60 cas.cn
CapsaicinN-((4-(Difluoromethoxy)-3-methoxybenzyl))-8-methylnon-6-enamide55 cas.cn
(S)-Propranolol(S)-1-(tert-Butylamino)-3-(1-(difluoromethoxy)naphthalen-4-yloxy)propan-2-ol85 (from phenol) cas.cn

Future Directions and Emerging Challenges in Difluoromethyl Trifluoromethanesulfonate Research

Development of Highly Efficient and Sustainable Difluoromethylation Technologies

A primary objective in contemporary difluoromethylation research is the development of technologies that are not only highly efficient but also environmentally benign. Current efforts are centered on moving away from harsh reagents and reaction conditions. A significant challenge has been the reliance on ozone-depleting substances; however, newer reagents are being designed to be non-ozone-depleting. rsc.orgacs.org

Future methodologies will likely focus on catalytic processes that minimize waste and energy consumption. The use of earth-abundant metal catalysts is a promising avenue. Furthermore, photoredox catalysis is emerging as a powerful tool, enabling difluoromethylation reactions to proceed under mild conditions using visible light, thus offering a more sustainable approach. nih.gov The development of reagents that can be generated in situ from stable and readily available precursors is another key area of investigation.

Table 1: Comparison of Traditional vs. Emerging Difluoromethylation Reagents

Reagent ClassExamplesKey CharacteristicsSustainability Considerations
Traditional ClCF₂H (Freon 22)Gaseous, requires special handling, potent greenhouse gasOzone-depleting, contributes to global warming
Emerging Difluoromethyl trifluoromethanesulfonate (B1224126), TMSCF₂BrLiquid or solid, easier to handle, non-ozone-depletingMore environmentally friendly starting materials and byproducts
Photocatalytic BrCF₂CO₂H with a photocatalystUtilizes visible light, mild reaction conditionsReduces energy consumption and reliance on harsh reagents

Advancements in Stereoselective Difluoromethylation Methodologies

The synthesis of chiral molecules containing a difluoromethyl group is of paramount importance, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. While significant progress has been made, the development of general and highly stereoselective difluoromethylation methods remains a considerable challenge. rsc.orgresearchgate.net

Current research is exploring the use of chiral catalysts and reagents to control the stereochemical outcome of difluoromethylation reactions. mdpi.comsemanticscholar.org For instance, reagent-controlled approaches using chiral sulfoximines have shown high efficiency and stereoselectivity in the synthesis of enantiomerically enriched α-difluoromethyl amines from imines. mdpi.comsemanticscholar.org Future work will likely focus on expanding the substrate scope of these methods and developing new catalytic systems that can achieve high levels of enantioselectivity for a broader range of transformations. The ultimate goal is to develop a toolkit of stereoselective methods that can be reliably applied to the synthesis of complex, single-enantiomer drug candidates.

Precision Site-Selective Difluoromethylation of Complex Biological and Synthetic Substrates

A major frontier in difluoromethylation chemistry is the ability to selectively introduce a difluoromethyl group into a specific position within a complex molecule, such as a natural product, a drug molecule, or even a protein. rsc.orgresearchgate.net This "late-stage" functionalization is highly desirable as it allows for the rapid generation of analogs with potentially improved properties without the need for de novo synthesis.

The challenge lies in achieving high regioselectivity in the presence of multiple reactive sites. Recent advancements have utilized directing groups and specialized catalytic systems to achieve site-selective C-H difluoromethylation. researchgate.net For example, methods for the site-selective difluoromethylation of tryptophan residues in proteins have been demonstrated. rsc.org Future research will focus on developing more general and predictable methods for site-selective difluoromethylation, which will be crucial for applications in drug discovery and chemical biology.

Exploration of Novel Reaction Manifolds and Reagent Systems

The discovery of new reaction pathways and the development of novel difluoromethylating agents are central to advancing the field. While difluoromethyl trifluoromethanesulfonate is a valuable reagent, researchers are continuously seeking new reagents with complementary reactivity and improved handling characteristics. rsc.org

The exploration of difluorocarbene chemistry continues to be a fruitful area of research, with new precursors being developed that generate this reactive intermediate under milder conditions. nih.govnih.govnih.govcas.cnresearchgate.net Additionally, radical difluoromethylation has emerged as a powerful strategy, particularly for the functionalization of heteroaromatics. rsc.orgcas.cn The development of dual catalytic systems, such as the combination of photoredox and copper catalysis, has enabled new types of transformations, such as the dehalogenative difluoromethylation of unactivated alkyl bromides. acs.org Future efforts will likely uncover unprecedented reaction manifolds, expanding the toolkit available to synthetic chemists for the introduction of the difluoromethyl group.

Table 2: Overview of Key Difluoromethylation Strategies

StrategyMechanistic ApproachTypical SubstratesKey Advantages
Nucleophilic Difluoromethylation Transfer of a "CF₂H⁻" equivalentAldehydes, imines, estersGood for constructing C-CF₂H bonds at electrophilic centers
Electrophilic Difluoromethylation Transfer of a "CF₂H⁺" equivalentEnolates, electron-rich arenesComplements nucleophilic methods
Radical Difluoromethylation Involving a CF₂H radicalAlkenes, (hetero)arenesTolerant of many functional groups, good for C-H functionalization
Difluorocarbene Insertion Generation of :CF₂Phenols, thiophenols, alcoholsEfficient for forming O-CF₂H and S-CF₂H bonds

Integration with Continuous Flow and Process Chemistry Paradigms

For difluoromethylation methodologies to have a significant impact on an industrial scale, they must be amenable to scale-up in a safe and efficient manner. digitellinc.com Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety when dealing with reactive intermediates, and the potential for automation and process optimization. polyu.edu.hkrsc.org

The integration of difluoromethylation reactions, particularly those involving gaseous reagents or highly exothermic processes, into continuous flow systems is a key area of future development. polyu.edu.hkrsc.orgresearchgate.net This will not only facilitate the large-scale production of difluoromethylated compounds but also enable the use of reaction conditions that are not feasible in batch reactors. The development of robust and scalable flow chemistry protocols for difluoromethylation will be crucial for the translation of academic discoveries into industrial applications.

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling difluoromethyl trifluoromethanesulfonate in laboratory settings?

  • Methodological Guidance :

  • Always use OSHA-compliant chemical safety goggles and EN166-certified gloves to prevent ocular/skin exposure. Inspect gloves for integrity before use and discard contaminated gloves using proper hazardous waste protocols .
  • Conduct reactions in a fume hood to minimize inhalation risks. Seal containers tightly to avoid moisture ingress, which may trigger hydrolysis or exothermic side reactions .
  • For spills, isolate the area, use inert absorbents (e.g., vermiculite), and neutralize residues with sodium bicarbonate before disposal .

Q. How can researchers synthesize this compound derivatives, and what analytical methods confirm their purity?

  • Synthetic Protocol :

  • A typical procedure involves reacting tetrachloromonospirocyclotriphosphazenes with diamines in THF, using triethylamine (Et3_3N) as a base. Monitor progress via TLC (silica gel, hexane/CH2_2Cl2_2 9:1) and isolate products via column chromatography after removing Et3_3N·HCl by filtration .
    • Characterization :
  • Confirm structure using 1^1H-NMR and 13^{13}C-NMR (referencing databases like CAplus) . Measure purity via HPLC or GC-MS, and verify crystallinity with X-ray diffraction (see Supplementary Information in ).

Q. What solvents and conditions stabilize this compound during storage?

  • Store under anhydrous conditions in sealed glass containers at 2–8°C. Avoid exposure to strong oxidizers (e.g., peroxides) and humidity, which may hydrolyze the sulfonate group, releasing HF .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be elucidated for this compound in cross-coupling reactions?

  • Experimental Design :

  • Use kinetic isotope effects (KIEs) or 18^{18}O-labeled substrates to probe transition states. For example, vinyl trifluoromethanesulfonates undergo solvolysis via alkylvinyl cation intermediates, detectable by 1^1H-NMR or conductivity measurements .
  • Pair with DFT calculations to model bond heterolysis and validate with Arrhenius plots (rate constants at varying temperatures) .

Q. What strategies resolve contradictions in reported catalytic efficiencies of trifluoromethanesulfonate salts?

  • Data Analysis Framework :

  • Compare catalytic performance under standardized conditions (e.g., solvent polarity, temperature). For instance, sodium trifluoromethanesulfonate’s efficacy in asymmetric Mannich reactions varies with water content; control humidity to ±5% .
  • Use multivariate regression to isolate variables (e.g., counterion effects in zinc trifluoromethanesulfonate cocrystals) .

Q. How can ecological risks be assessed for this compound derivatives, given limited ecotoxicity data?

  • Risk Mitigation Approach :

  • Conduct in silico predictions using tools like EPI Suite for biodegradation and bioaccumulation potential. Validate with acute toxicity assays (e.g., Daphnia magna LC50_{50}) if no data exists .
  • Prioritize derivatives with lower logP values (e.g., <3.15) to reduce bioaccumulation risks .

Methodological Tables

Reaction Optimization Parameters Typical Conditions References
Solvent for cross-couplingTHF, 25°C, 3 days
Base for deprotonationEt3_3N (2 eq.)
TLC MonitoringHexane/CH2_2Cl2_2 (9:1)
Analytical Techniques Key Metrics References
1^1H-NMRδ 3.5–4.0 (s, SO3_3CF2_2H)
X-ray CrystallographyCrystallographic R-factor < 0.05

Critical Notes

  • Contradictions in Safety Data : Some SDS recommend PVC gloves, while others specify nitrile. Validate glove compatibility via solvent penetration tests .
  • Synthesis Variability : Reaction times range from 1.5–72 hours depending on substituent steric effects. Pre-screen substrates via computational steric maps (e.g., %Vbur_{bur}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.